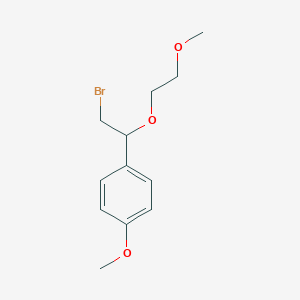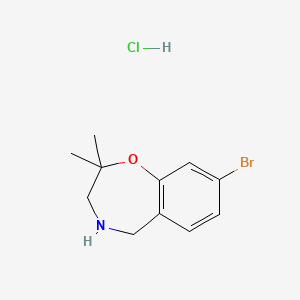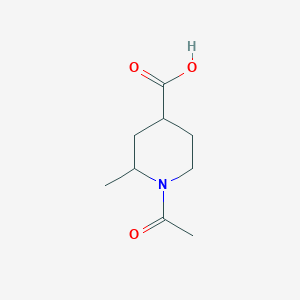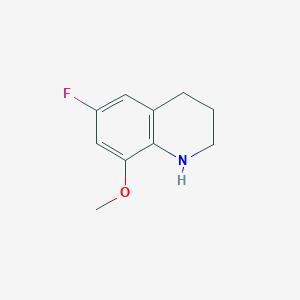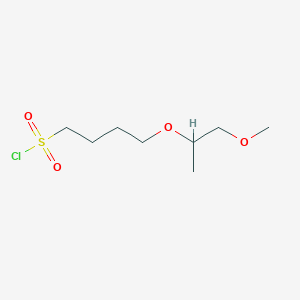![molecular formula C11H14ClF2NO2 B13491580 3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride](/img/structure/B13491580.png)
3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride is a chemical compound with the molecular formula C11H14ClF2NO2 It is known for its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, and an oxolan-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(difluoromethoxy)benzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the oxolan-3-amine structure. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of halogenated and other substituted phenyl derivatives.
Scientific Research Applications
3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The oxolan-3-amine moiety can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride
- 3-[4-(Methoxy)phenyl]oxolan-3-amine hydrochloride
- 3-[4-(Trifluoromethoxy)phenyl]oxolan-3-amine hydrochloride
Uniqueness
3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C11H14ClF2NO2 |
|---|---|
Molecular Weight |
265.68 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C11H13F2NO2.ClH/c12-10(13)16-9-3-1-8(2-4-9)11(14)5-6-15-7-11;/h1-4,10H,5-7,14H2;1H |
InChI Key |
DJQJJKGGQFKYDM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(C2=CC=C(C=C2)OC(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl[(1H-pyrazol-4-yl)methyl]amine](/img/structure/B13491499.png)
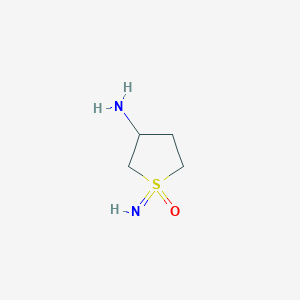

![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13491522.png)
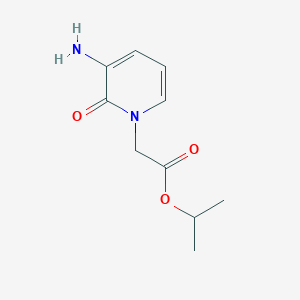

![tert-butyl N-methyl-N-{5-oxa-2-azaspiro[3.4]octan-7-yl}carbamate hydrochloride](/img/structure/B13491557.png)
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13491561.png)
![(1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13491569.png)
